molecular formula C17H18N4O5S B2868611 N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 922850-95-1

N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

カタログ番号 B2868611
CAS番号: 922850-95-1
分子量: 390.41
InChIキー: DCDCHOBLWQQNSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” is also known as “Glimepiride Related Compound B” or "glimepiride sulfonamide" . It is a compound related to Glimepiride, a medication used to treat diabetes .

科学的研究の応用

Synthetic Methodologies

The development of novel synthetic routes for the preparation of di- and mono-oxalamides showcases the relevance of such compounds in creating useful intermediates for further chemical transformations. Mamedov et al. (2016) describe a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the operational simplicity and high yield of the method, which is valuable for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Functionalization

Research on the functionalization of carbon fibers through sulfuric/nitric acid treatment provides insights into the modification of graphene-containing materials for enhanced performance. Zhang et al. (2008) used surface-sensitive techniques to study the functionalization process, revealing the mechanism behind the often-used acid oxidation and its implications for material science (Zhang et al., 2008).

Enzyme Inhibition Studies

The synthesis and evaluation of novel sulfamides derived from 1‐aminoindanes and anilines as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II have been explored. Akbaba et al. (2014) found that these compounds exhibit nanomolar inhibitory potency, showcasing the therapeutic potential of sulfamide derivatives in treating conditions associated with dysregulated hCA activity (Akbaba et al., 2014).

Computational and Molecular Docking Studies

The potential of benzene sulfonamide derivatives as anticancer agents has been explored through computational and molecular docking studies. Mohamed et al. (2022) synthesized new sulfonamide drugs and assessed their anticancer effects against MCF-7 breast carcinoma cell lines, highlighting the significance of computational methods in identifying promising therapeutic agents (Mohamed et al., 2022).

特性

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c18-15(22)12-3-5-13(6-4-12)21-17(24)16(23)20-10-9-11-1-7-14(8-2-11)27(19,25)26/h1-8H,9-10H2,(H2,18,22)(H,20,23)(H,21,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDCHOBLWQQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。